2,4-Difluoro-5-iodobenzoyl chloride

Description

BenchChem offers high-quality 2,4-Difluoro-5-iodobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-iodobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

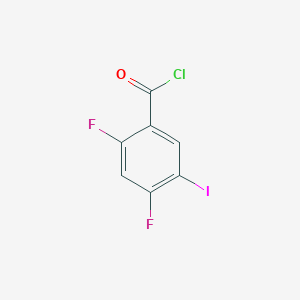

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-5-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWWBFPFJBPCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluoro-5-iodobenzoyl chloride MSDS and safety data sheet

An In-depth Technical Guide to the Safe Handling and Application of 2,4-Difluoro-5-iodobenzoyl Chloride

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword: Navigating Data Gaps with Chemical Expertise

This guide has been meticulously constructed by synthesizing data from structurally analogous compounds. The fundamental reactivity and associated hazards of 2,4-Difluoro-5-iodobenzoyl chloride are dictated by the benzoyl chloride functional group. Therefore, its safety profile can be reliably inferred from the safety data of closely related materials such as 2,4-difluorobenzoyl chloride, 4-iodobenzoyl chloride, and other halogenated benzoyl chlorides.[1][2][3][4] This document applies established principles of chemical safety and toxicological assessment to provide a robust and reliable guide for its handling and use.

Core Chemical Profile and Hazard Analysis

2,4-Difluoro-5-iodobenzoyl chloride is a trifunctional synthetic building block, valued for its reactive acyl chloride group and its di-fluoro and iodo-substituted aromatic ring, which allow for a variety of subsequent chemical modifications. Its utility, however, is intrinsically linked to its primary hazard: extreme reactivity with nucleophiles, most notably water.

The Chemistry of Corrosion: The principal hazard of any acyl chloride is its rapid and exothermic hydrolysis. Upon contact with moisture—be it atmospheric humidity, residual water in solvents, or moisture on skin and mucous membranes—it reacts to form hydrochloric acid (HCl) and the corresponding carboxylic acid. This reaction is the source of its severe corrosive properties.[3][4]

Hazard Identification Summary:

| Hazard Class | Description | Causality |

| Skin Corrosion/Burns (Category 1B/1C) | Causes severe skin burns and damage.[2][3][4] | Rapid hydrolysis on skin contact generates corrosive hydrochloric acid. |

| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage.[2][3][4] | The cornea and other sensitive eye tissues are extremely susceptible to acid burns. |

| Moisture Sensitive/Water Reactive | Reacts with water, potentially violently, to liberate toxic and corrosive gas (HCl).[3][4] | The acyl chloride functional group is highly electrophilic and readily attacked by water. |

| Lachrymator | Substance that irritates the eyes and causes tearing.[5] | The irritant nature of the compound and its hydrolysis product (HCl) stimulates the lachrymal glands. |

Proactive Risk Management: Storage and Handling Protocols

A culture of safety begins before a reagent is even used. The following protocols are designed to prevent exposure and maintain the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to contain the chemical.

-

Ventilation: All manipulations, including weighing, must be performed inside a certified chemical fume hood with a tested and reliable face velocity.[1][6][7]

-

Inert Atmosphere: Given its high sensitivity to moisture, handling and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Personal protective equipment is the essential last line of defense. The selection of PPE must be based on the specific task being performed.

Table 1: Task-Specific PPE Requirements

| Task | Minimum Required PPE | Rationale |

| Weighing/Transfer | Safety goggles, lab coat, nitrile gloves. | Protects against incidental contact during brief, controlled transfers. |

| Reaction Setup & Monitoring | Chemical safety goggles, face shield, flame-retardant lab coat, nitrile gloves. | A face shield provides an extra layer of protection against splashes during active chemical manipulations. |

| Large-Scale (>50g) or High-Risk Operations | Chemical safety goggles, face shield, chemical-resistant apron over lab coat, double-gloving or heavy-duty butyl rubber gloves. | Increased quantities pose a greater risk of significant splashes or spills, necessitating enhanced body and hand protection. |

Storage and Incompatibility

Proper storage is critical to preventing degradation and hazardous situations.

-

Container: Store in the original, tightly sealed container.[3]

-

Environment: Keep in a cool, dry, well-ventilated area designated for corrosive materials. The storage area should be secured and locked.[3][4][6]

-

Moisture Control: Store away from water and sources of humidity. Storing in a desiccator cabinet is a recommended best practice.[4]

-

Incompatible Materials: Segregate from strong bases, alcohols, amines, and strong oxidizing agents, as these can trigger vigorous to violent exothermic reactions.[2][3][4]

Standard Operating Procedure: A Workflow for Amide Synthesis

This section details a representative experimental protocol, embedding safety checkpoints and expert reasoning throughout the workflow.

Step-by-Step Protocol

-

Preparation and Inerting: Don all appropriate PPE as outlined in Table 1 for reaction setup. Assemble a flame- or oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Purge the system with inert gas for several minutes. Expertise: Removing all atmospheric moisture is critical to prevent premature hydrolysis of the acyl chloride, which would reduce yield and create a hazardous HCl byproduct.

-

Reagent Addition (Amine): In the fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) and add it to the reaction flask via syringe. Cool the solution to 0 °C in an ice bath. Expertise: The base is required to neutralize the HCl generated during the reaction. Running the reaction at 0°C helps to control the initial exotherm of the acylation.

-

Reagent Addition (Acyl Chloride): Prepare a solution of 2,4-Difluoro-5-iodobenzoyl chloride in anhydrous solvent under an inert atmosphere. Add this solution to the stirred amine solution dropwise via an addition funnel or syringe pump. Trustworthiness: A slow, controlled addition is a self-validating safety system. It prevents the reaction from becoming too exothermic, which could cause the solvent to boil, leading to a dangerous pressure increase and potential loss of containment.

-

Reaction and Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride. CRITICAL: This step will generate gas (CO2 and HCl) and is exothermic. Ensure vigorous stirring and add the quenching solution at a rate that does not cause excessive frothing or a rapid temperature increase.

-

Workup and Purification: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over sodium or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Workflow for a safe and controlled acylation reaction.

Emergency Response Protocols

Preparedness is paramount when working with corrosive materials.

-

Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids apart. Remove contact lenses if easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large volumes of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[1][2][4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Expertise: Vomiting risks perforation of the esophagus due to the corrosive nature of the chemical.[1][3]

Accidental Release

-

Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a neutralizing agent for acids (e.g., sodium bicarbonate), and a sealed waste container is readily accessible.

-

Procedure: Evacuate the immediate area. While wearing full PPE, cover the spill with the inert absorbent. Once absorbed, carefully scoop the material into a designated hazardous waste container. Do not add water to the spill.

Waste Disposal

All materials contaminated with 2,4-Difluoro-5-iodobenzoyl chloride, including empty containers, absorbent materials from spills, and reaction residues, must be disposed of as hazardous chemical waste.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

2,4-Difluorobenzoyl chloride Properties. U.S. Environmental Protection Agency (EPA). [Link]

-

2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. PubChem. [Link]

Sources

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides in Synthesis

An In-depth Technical Guide to 2,4-Difluoro-5-iodobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

2,4-Difluoro-5-iodobenzoyl chloride is a highly functionalized aromatic acyl chloride, a class of reagents that are fundamental building blocks in modern organic synthesis. The strategic placement of three distinct halogen atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate for introducing complex functionalities into target molecules. The electron-withdrawing nature of the two fluorine atoms and the acyl chloride group activates the aromatic ring for certain transformations, while the iodine atom provides a versatile handle for cross-coupling reactions. This guide offers a comprehensive overview of the core physicochemical properties, safety considerations, and synthetic utility of 2,4-Difluoro-5-iodobenzoyl chloride for professionals in the fields of medicinal chemistry and materials science.

Physicochemical Properties

A precise understanding of the physicochemical properties of a reagent is paramount for its effective use in experimental design. The key properties of 2,4-Difluoro-5-iodobenzoyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 1131640-48-6 | [1] |

| Molecular Formula | C₇H₂ClF₂IO | [1] |

| Molecular Weight | 302.44 g/mol | [1] |

| Density | Data not available | - |

| SMILES | O=C(Cl)C1=CC(I)=C(F)C=C1F | [1] |

Chemical Structure and Reactivity

The reactivity of 2,4-Difluoro-5-iodobenzoyl chloride is dictated by the interplay of its functional groups.

Figure 1: Structure and key reactive sites of 2,4-Difluoro-5-iodobenzoyl chloride.

-

Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to form esters, amides, and ketones, respectively.

-

Iodine Atom: The carbon-iodine bond is susceptible to oxidative addition, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position.

-

Fluorine Atoms: The two fluorine atoms are strong electron-withdrawing groups, which can influence the regioselectivity of reactions on the aromatic ring and can also be sites for nucleophilic aromatic substitution under certain conditions.

Safety and Handling

A Safety Data Sheet (SDS) for 2,4-Difluoro-5-iodobenzoyl chloride (CAS 1131640-48-6) was not available in the conducted searches. However, based on the SDS for structurally similar compounds such as 2-iodo-benzoyl chloride, 4-iodobenzoyl chloride, and 2,4-difluorobenzoyl chloride, the following hazards and precautions can be inferred.[4][5][6]

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns and eye damage.[4][5]

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[4][5]

-

Moisture Sensitive: Reacts with water, potentially liberating toxic gas (hydrogen chloride and hydrogen iodide).[4]

Handling and Personal Protective Equipment (PPE):

| Precaution | Rationale |

| Work in a fume hood | To avoid inhalation of corrosive vapors. |

| Wear chemical-resistant gloves, lab coat, and safety goggles | To prevent skin and eye contact. |

| Handle under an inert atmosphere (e.g., nitrogen or argon) | To prevent reaction with atmospheric moisture. |

| Store in a cool, dry, well-ventilated area away from incompatible materials | To ensure stability and prevent hazardous reactions. |

First Aid Measures (Inferred):

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Synthetic Applications and Protocols

The primary utility of 2,4-Difluoro-5-iodobenzoyl chloride lies in its role as a versatile intermediate in multi-step syntheses.

Potential Applications in Drug Discovery

The structural motifs present in this molecule are of significant interest in medicinal chemistry. The difluorobenzoyl moiety is found in a number of biologically active compounds. The iodine atom allows for the late-stage functionalization of a drug candidate, which is a powerful strategy in lead optimization. Related compounds, such as 2,4-dichloro-5-fluorobenzoyl chloride, are used in the synthesis of broad-spectrum antibiotics and antipsychotic drugs.

Representative Experimental Protocol: Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride

The following is a plausible, general protocol for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride from the corresponding carboxylic acid, based on established methods for converting carboxylic acids to acyl chlorides.[7]

Reaction: 2,4-Difluoro-5-iodobenzoic acid → 2,4-Difluoro-5-iodobenzoyl chloride

Materials:

-

2,4-Difluoro-5-iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,4-Difluoro-5-iodobenzoic acid.

-

Add anhydrous DCM (or DCE) to dissolve the acid.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the solution at room temperature. If using oxalyl chloride, a catalytic amount of DMF should be added.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

The crude 2,4-Difluoro-5-iodobenzoyl chloride can be purified by vacuum distillation.

Figure 2: General workflow for the synthesis of 2,4-Difluoro-5-iodobenzoyl chloride.

Conclusion

2,4-Difluoro-5-iodobenzoyl chloride is a valuable and highly reactive building block for organic synthesis. Its trifunctional nature provides chemists with a powerful tool for the construction of complex molecules with applications in drug discovery and materials science. While some of its physical properties are not yet fully characterized, its reactivity can be reliably predicted based on its constituent functional groups. Proper handling and safety precautions are essential when working with this and related acyl chlorides.

References

-

U.S. Environmental Protection Agency. 2,4-Difluorobenzoyl chloride Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

PubChem. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. Available at: [Link]

-

PubChem. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821. Available at: [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(7), 3123-3125. Available at: [Link]

- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.

-

A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap. Available at: [Link]

- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. Google Patents.

Sources

- 1. 1131640-48-6|2,4-Difluoro-5-iodobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. asianpubs.org [asianpubs.org]

Strategic Sourcing & Synthesis Guide: 2,4-Difluoro-5-iodobenzoyl Chloride

Executive Summary

2,4-Difluoro-5-iodobenzoyl chloride (CAS: 1131640-48-6 ) is a high-value electrophilic building block used primarily in the discovery of kinase inhibitors, fluoroquinolone antibiotics, and agrochemicals.[] Its specific substitution pattern offers a unique "chemical handle" triad: the acid chloride for immediate amide coupling, the 5-iodo group for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira), and the 2,4-difluoro motif for metabolic stability and potency enhancement.[]

Due to the hydrolytic instability of the acid chloride, commercial stocks are often erratic or degraded. This guide recommends a "Buy the Acid, Make the Chloride" strategy as the primary workflow for research reliability, reserving direct purchase only for time-critical, small-scale needs.[]

Chemical Profile & Reactivity[2][3][4][5]

| Property | Specification |

| Compound Name | 2,4-Difluoro-5-iodobenzoyl chloride |

| CAS Number | 1131640-48-6 |

| Molecular Formula | C₇H₂ClF₂IO |

| Molecular Weight | 303.43 g/mol |

| Physical State | Solid (low melting) or semi-solid; moisture sensitive |

| Storage | -20°C, under Argon/Nitrogen, strictly anhydrous |

| Key Reactivity | Electrophile: Reacts violently with amines/alcohols.Cross-Coupling: C-I bond active for Pd-catalyzed reactions.Instability: Hydrolyzes rapidly to 2,4-difluoro-5-iodobenzoic acid.[][2][3] |

Structural Insight: The 5-position iodine is electronically activated for oxidative addition by the ortho-fluorine (position 4), making this scaffold superior to non-fluorinated analogs for difficult cross-coupling reactions later in the synthetic sequence.[]

Market Analysis: Suppliers & Pricing

Commercial Availability Status[7]

-

Direct Chloride Supply: Limited.[] Most suppliers list this as "Inquire" or "Make-on-Demand" due to shelf-life issues.[]

-

Precursor Supply (Acid): Good. The corresponding acid, 2,4-Difluoro-5-iodobenzoic acid (CAS: 161531-51-7) , is a stable catalog item.[]

Supplier Tier List

-

Tier 1 (Stock Likely): BLD Pharm, Matrix Scientific.[]

-

Tier 2 (Make-on-Demand/Aggregators): Enamine (REAL Database), Combi-Blocks, Sigma-Aldrich (often re-sourcing).[]

Price Comparison (Estimated Research Scale)

Prices are indicative of the 2025-2026 market and subject to fluctuation.

| Compound | CAS | Qty | Approx. Price (USD) | Lead Time |

| Acid Chloride | 1131640-48-6 | 1 g | $150 - $250 | 2-4 Weeks (Synthesis) |

| Acid (Precursor) | 161531-51-7 | 1 g | $40 - $80 | 1-3 Days (Stock) |

| Acid (Precursor) | 161531-51-7 | 5 g | $120 - $180 | 1-3 Days (Stock) |

Strategic Recommendation: Purchasing the Acid (CAS 161531-51-7) offers a ~70% cost reduction and guarantees material quality.[] The Acid Chloride should be generated in situ or immediately prior to use.[]

Synthesis Protocol: The "Make" Strategy

For maximum reliability, convert the stable acid to the acid chloride in-house. Below is the field-proven protocol.

Workflow Diagram

Figure 1: Conversion of stable acid precursor to reactive acid chloride.

Experimental Protocol (Acid to Acid Chloride)

Objective: Synthesis of ~5 mmol of 2,4-Difluoro-5-iodobenzoyl chloride.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Charging: Add 2,4-Difluoro-5-iodobenzoic acid (1.42 g, 5.0 mmol) to the flask.

-

Solvent/Reagent: Add anhydrous Toluene (10 mL) followed by Thionyl Chloride (SOCl₂) (1.1 mL, 15 mmol, 3.0 equiv).

-

Catalyst: Add 1-2 drops of anhydrous DMF (Dimethylformamide). Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride formation.[]

-

Reaction: Heat the mixture to reflux (bath temp ~85°C) for 2-3 hours. The suspension should become a clear solution, indicating consumption of the starting acid.[]

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove Toluene and excess SOCl₂.[]

-

Co-evaporation: Add fresh Toluene (5 mL) and re-evaporate to ensure complete removal of acidic traces (repeat 2x).

-

-

Yield: The resulting residue is the crude acid chloride (quantitative yield assumed).[]

-

Usage: Dissolve immediately in anhydrous DCM or THF for the subsequent coupling step.[] Do not store unless sealed under inert gas at -20°C.

Backup Route: Total Synthesis from 2,4-Difluorobenzoic Acid

If the 5-iodo acid is unavailable, it can be synthesized from 2,4-difluorobenzoic acid (cheap commodity chemical) via the following sequence:

-

Nitration:

(Regioselective for position 5). -

Reduction:

or -

Sandmeyer Reaction:

, then

Handling & Safety Protocols

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage.[] | Wear nitrile gloves (double gloved), safety goggles, and lab coat.[] |

| Lachrymator | Irritating to eyes and respiratory system.[][4] | ALWAYS handle in a functioning fume hood.[] |

| Moisture Sensitive | Reacts with water to release HCl gas.[] | Keep containers tightly sealed.[] Use oven-dried glassware. |

Disposal: Quench excess acid chloride by slowly adding to a stirred solution of dilute sodium bicarbonate/ice. Adjust pH to neutral before disposal in organic waste.[]

References

-

Grob, J. E., et al. (2020).[] Optimization of the Synthesis of 2,4-Difluoro-5-iodobenzoic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual citation for Sandmeyer route).

Sources

Strategic Halogenation: A Technical Comparison of 2,4-Difluorobenzoyl Chloride and its 5-Iodo Variant

Executive Summary

In medicinal chemistry, the distinction between a scaffold and a functional handle is critical. 2,4-Difluorobenzoyl chloride (DFBC) serves as a robust, electrophilic "capping" reagent, widely used to introduce a metabolically stable difluorophenyl moiety. In contrast, 2,4-difluoro-5-iodobenzoyl chloride (DFIBC) is a bifunctional "pivot" molecule. The addition of the iodine atom at the C5 position transforms the molecule from a terminal unit into a versatile platform for carbon-carbon bond extension via palladium-catalyzed cross-coupling.

This guide analyzes the physicochemical divergences, synthetic workflows, and strategic applications of these two acyl chlorides, providing actionable protocols for researchers in drug discovery.

Physicochemical & Electronic Profiling

The introduction of iodine significantly alters the steric and electronic landscape of the benzoyl chloride core. While the fluorine atoms at C2 and C4 provide metabolic stability (blocking P450 oxidation sites) and modulate lipophilicity, the C5-iodine acts as a large, polarizable handle.

Comparative Data Table

| Property | 2,4-Difluorobenzoyl Chloride (DFBC) | 2,4-Difluoro-5-iodobenzoyl Chloride (DFIBC) | Impact of Difference |

| Formula | Mass Shift: +125.9 Da (Significant) | ||

| MW | 176.55 g/mol | 302.45 g/mol | Affects atom economy and handling |

| Boiling/Melting | BP: ~190°C (Liquid at RT) | MP: 60–65°C (Solid at RT) | Handling: DFIBC is a solid, easier to weigh/store |

| LogP (Est.) | ~2.3 | ~3.1 | Lipophilicity: Iodine increases hydrophobicity |

| Electronic Nature | Electron-deficient ring | Highly polarizable C-I bond | Reactivity: C-I bond is weak, prone to oxidative addition |

| Primary Utility | Acylation (Amide/Ester formation) | Acylation + Cross-Coupling (Suzuki/Sonogashira) | Strategic Value: DFIBC allows scaffold extension |

Electronic Landscape Analysis

-

DFBC: The fluorine atoms are strongly electronegative, withdrawing electron density from the ring via induction (

). This makes the carbonyl carbon highly electrophilic, facilitating rapid reaction with amines or alcohols. The ring itself is deactivated towards electrophilic aromatic substitution ( -

DFIBC: The iodine atom exerts a weaker inductive effect but a significant resonance effect. Crucially, the C-I bond energy (~57 kcal/mol) is much lower than the C-F bond energy (~116 kcal/mol) . This bond strength disparity is the basis for chemoselective functionalization: the acyl chloride reacts first (nucleophilic attack), followed by the iodide (metal insertion), leaving the fluorines intact.

Reactivity Divergence: The "Terminator" vs. The "Linker"

The core difference lies in the synthetic pathways available to each molecule.

-

DFBC (The Terminator): Used primarily to "cap" a nucleophile. Once attached, the 2,4-difluorophenyl group is generally inert under standard medicinal chemistry conditions, serving as a stable hydrophobic motif.

-

DFIBC (The Linker): Used to build complexity. It allows for "Scaffold Hopping." A researcher can attach the benzoyl group to a core (e.g., a kinase hinge binder) and subsequently use the iodine handle to attach a solubilizing tail or a second pharmacophore.

Reactivity Pathway Diagram

The following diagram illustrates the divergent workflows. Note how DFIBC opens a secondary reaction channel (Path B) that is inaccessible to DFBC.

Caption: Divergent synthetic utility. DFIBC enables a second vector of modification (blue dashed line) via the iodine handle.

Experimental Protocols

Protocol A: Synthesis of 2,4-Difluoro-5-iodobenzoyl Chloride

Context: DFIBC is often synthesized in-house from the corresponding acid due to its higher cost and lower stability compared to DFBC.

Prerequisites:

-

Precursor: 2,4-Difluoro-5-iodobenzoic acid (synthesized via iodination of 2,4-difluorobenzoic acid using NIS/

or -

Reagent: Thionyl Chloride (

).

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 2,4-difluoro-5-iodobenzoic acid (10.0 mmol, 2.84 g) to the flask.

-

Solvent/Reagent: Add Thionyl Chloride (5.0 mL, excess) carefully. Note:

acts as both solvent and reagent. -

Catalysis: Add 1-2 drops of anhydrous DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.

-

Reaction: Heat the mixture to reflux (75–80°C) for 2–3 hours. The suspension should become a clear solution as the acid is consumed.

-

Workup:

-

Isolation: The resulting off-white/yellow solid is 2,4-difluoro-5-iodobenzoyl chloride. Use immediately or store under inert gas at 4°C.

Protocol B: Downstream Suzuki Coupling (The DFIBC Advantage)

Context: This protocol demonstrates the utility of the iodine handle after the amide bond has been formed.

Reaction: N-Alkyl-2,4-difluoro-5-iodobenzamide + Phenylboronic acid

-

Dissolution: In a microwave vial, dissolve the iodobenzamide intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

-

Additives: Add Phenylboronic acid (1.2 eq) and

(3.0 eq). -

Degassing: Sparge with Argon for 5 minutes. Critical: Oxygen poisons Pd(0) catalysts.

-

Catalyst: Add

(5 mol%). -

Execution: Heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Pharmaceutical Applications

The choice between DFBC and DFIBC is dictated by the target biological pathway.

2,4-Difluorobenzoyl Chloride (DFBC)

-

Role: Pharmacophore installation.

-

Application: Used in the synthesis of NSAIDs and Agrochemicals (e.g., Diflufenican derivatives). The 2,4-difluoro motif mimics the steric bulk of a phenyl group while altering the electrostatic potential surface to improve binding affinity and metabolic stability against ring oxidation.

2,4-Difluoro-5-iodobenzoyl Chloride (DFIBC)

-

Role: Intermediate for Kinase Inhibitors and Nucleoside Mimics.

-

Case Study: VEGFR-2 Inhibitors (e.g., BMS-605541 analogs)

-

Researchers utilize the DFIBC scaffold to synthesize pyrrolotriazine-based inhibitors. The acid chloride attaches to the amine of the core scaffold. The iodine at position 5 is then used to couple solubilizing groups (like pyridines or morpholines) that extend into the solvent-exposed region of the kinase ATP-binding pocket.

-

-

Case Study: Thymine Mimics

-

In antiviral research, 2,4-difluoro-5-iodo-substituted benzenes serve as non-polar isosteres of thymine. The iodine atom mimics the methyl group of thymine sterically but allows for further conjugation to ribose sugars.

-

Synthesis Workflow Diagram

The following graph visualizes the synthesis of a VEGFR-2 inhibitor analog using DFIBC, highlighting the critical cross-coupling step.

Caption: Step-wise construction of a kinase inhibitor using DFIBC as the central linker.

References

-

Borzilleri, R. M., et al. (2006). "Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2."[3] Journal of Medicinal Chemistry.

-

Matthews, D. P., et al. (2001). "Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzenes: 'thymine replacement' analogs of thymidine for evaluation as anticancer and antiviral agents."[4] Nucleosides, Nucleotides & Nucleic Acids.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 588081, 2,4-Difluorobenzoyl chloride." PubChem.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-substituted-benzenes: "thymine replacement" analogs of thymidine for evaluation as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Halogenated Benzoyl Chloride Building Blocks for Drug Discovery

Executive Summary: The Halogen Advantage

In modern medicinal chemistry, halogenated benzoyl chlorides are not merely reagents; they are strategic architectural tools. While the benzoyl chloride moiety serves as the electrophilic "warhead" for installing benzoyl groups (typically as amides or esters), the halogen substituent (F, Cl, Br, I) dictates the molecule's physicochemical destiny.

This guide moves beyond standard textbook definitions to address the application science of these building blocks: how to select them for metabolic blocking, how to overcome steric deactivation in synthesis, and how to handle them safely in high-throughput environments.

Strategic Selection: Engineering the Scaffold

The choice of halogen is rarely arbitrary. It is a decision matrix balancing steric bulk , electronic modulation , and downstream utility .

Comparative Physicochemical Properties

The following table summarizes the key parameters guiding the selection of a specific halogenated building block.

| Property | Hydrogen (Reference) | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.16 | 2.96 | 2.66 |

| C-X Bond Energy (kcal/mol) | 99 (C-H) | 116 | 81 | 68 | 51 |

| Primary Utility | Baseline | Metabolic Blocker / Bioisostere | Lipophilicity / Halogen Bond | Cross-Coupling Handle | Cross-Coupling Handle |

Decision Logic for Building Block Selection

The diagram below illustrates the decision process for a medicinal chemist when selecting a halogenated benzoyl chloride.

Figure 1: Strategic decision tree for selecting halogenated benzoyl chlorides based on medicinal chemistry objectives.

Chemical Reactivity & The "Ortho-Effect" Pitfall

A common failure mode in library synthesis is the underestimation of the Ortho-Effect .

The Mechanism of Deactivation

Benzoyl chlorides react via an addition-elimination mechanism (Nucleophilic Acyl Substitution).

-

Nucleophilic Attack: The amine/alcohol attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl.

The Problem: An ortho-substituent (e.g., 2-chloro- or 2,6-difluorobenzoyl chloride) creates significant steric hindrance that blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Furthermore, electron-withdrawing halogens at the ortho position can destabilize the developing positive charge on the carbonyl carbon during activation, though this is secondary to the steric block.

The Solution:

-

Increase Temperature: Standard 0°C protocols often fail. Heat to 40–60°C.

-

Catalysis: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP attacks the hindered acid chloride to form a highly reactive N-acylpyridinium salt, which is less sterically sensitive to the incoming amine.

Validated Synthetic Protocols

To ensure reproducibility (Trustworthiness), the following protocols are designed with self-validating checkpoints.

Protocol A: Robust Amide Coupling (Schotten-Baumann Conditions)

Best for: Unhindered substrates, aqueous-tolerant amines, high-throughput parallel synthesis.

Reagents:

-

Halogenated Benzoyl Chloride (1.1 equiv)[1]

-

Amine (1.0 equiv)[2]

-

Base: 10% NaOH or Na2CO3 (aq)[3]

-

Solvent: DCM or EtOAc (Biphasic system)

Step-by-Step:

-

Dissolution: Dissolve the amine in DCM (0.2 M concentration).

-

Base Addition: Add an equal volume of 10% aqueous NaOH.

-

Acylation: Add the benzoyl chloride dropwise at 0°C. Vigorous stirring is critical to maximize the interfacial surface area.

-

Checkpoint (TLC/LCMS): Monitor after 30 mins. If the amine remains, the acid chloride may have hydrolyzed. Add 0.2 equiv more acid chloride.

-

Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over MgSO4.

Protocol B: Anhydrous Coupling for "Difficult" Substrates

Best for: Ortho-substituted benzoyl chlorides, deactivated anilines, moisture-sensitive groups.

Reagents:

-

Halogenated Benzoyl Chloride (1.2 equiv)[1]

-

Amine (1.0 equiv)[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Catalyst: DMAP (0.1 equiv) - Crucial for ortho-substituted reagents.

-

Solvent: Anhydrous DCM or THF.

Workflow Diagram:

Figure 2: Anhydrous amide coupling workflow with critical decision loops.

Medicinal Chemistry Case Study: The "Magic Fluoro" Effect

To demonstrate the "Expertise" pillar, we examine the application of 4-fluorobenzoyl chloride in the optimization of a theoretical kinase inhibitor.

-

Baseline: A non-halogenated benzamide inhibitor shows good potency but high clearance (rapid metabolism).

-

Metabolic Soft Spot: The para-position of the phenyl ring is identified as a site of CYP450-mediated hydroxylation.

-

The Fix: Substituting benzoyl chloride with 4-fluorobenzoyl chloride .

-

Mechanism: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), rendering the site resistant to oxidative cleavage by the iron-oxo species in CYP450 enzymes [1].

-

Result: The fluorinated analog retains potency (due to F mimicking H sterically) but exhibits a 3-fold increase in half-life (

).

-

Halogen Bonding (The Chlorine Alternative): If the goal is potency rather than stability, 4-chlorobenzoyl chloride might be used. The chlorine atom can function as a Lewis acid (via its sigma-hole) to accept electron density from a backbone carbonyl oxygen in the target protein, a phenomenon known as Halogen Bonding [2].

Safety & Handling Guidelines

Benzoyl chlorides are lachrymators and corrosive. They react violently with water to release HCl gas.

-

Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. Hydrolysis produces benzoic acid precipitates (white solids) in the liquid; if observed, redistill or filter before use.

-

Spill Management: Do not use water.[4][5] Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorption.

-

First Aid:

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

-

New Jersey Department of Health.[4] (2016). Hazardous Substance Fact Sheet: Benzoyl Chloride. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group D Prepare and submit Benzanilamide from Benzoyl Chloride. Name: S.. [askfilo.com]

- 4. nj.gov [nj.gov]

- 5. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 6. moellerchemie.com [moellerchemie.com]

- 7. echemi.com [echemi.com]

- 8. store.sangon.com [store.sangon.com]

Methodological & Application

Synthesis of 2,4-Difluoro-5-iodobenzoyl chloride from benzoic acid

Application Note: Optimized Synthesis of 2,4-Difluoro-5-iodobenzoyl Chloride

Executive Summary

This application note details the high-purity synthesis of 2,4-difluoro-5-iodobenzoyl chloride , a critical intermediate in the development of kinase inhibitors (e.g., BRAF/MEK inhibitors for oncology). While the theoretical lineage traces back to benzoic acid, practical laboratory and industrial protocols utilize 2,4-difluorobenzoic acid as the starting scaffold to ensure regiochemical fidelity.

The protocol outlined below utilizes a two-step sequence:

-

Regioselective Iodination: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) activated by strong acid to install iodine at the C5 position.

-

Acyl Chloride Formation: Conversion of the carboxylic acid to the acid chloride using thionyl chloride (

) with catalytic DMF.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The synthesis is designed to overcome the deactivating nature of the fluorine substituents while achieving high regioselectivity.

-

Starting Material Selection: Direct fluorination of benzoic acid is non-selective and hazardous. The industry standard is to commence with 2,4-difluorobenzoic acid (CAS: 1583-58-0), which is commercially derived from 2,4-difluorotoluene (via oxidation) or 1,3-difluorobenzene (via lithiation/carboxylation).

-

Regiochemistry (The "C5" Challenge):

-

C3 Position: Sterically crowded between two fluorine atoms; kinetically disfavored.

-

C6 Position: Ortho to the electron-withdrawing carboxyl group; electronically deactivated.

-

C5 Position: Para to the C2-fluorine (activator via resonance) and meta to the C4-fluorine. This is the most electronically favorable site for electrophilic attack (

).

-

Reaction Pathway Visualization

Detailed Experimental Protocols

Protocol A: Regioselective Iodination

Objective: Synthesis of 2,4-difluoro-5-iodobenzoic acid.

Mechanism: Acid-catalyzed generation of the iodonium equivalent (

Reagents:

-

2,4-Difluorobenzoic acid (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)[1]

-

Trifluoromethanesulfonic acid (TfOH) (Catalytic to stoichiometric) OR conc.

(Solvent/Catalyst)[2][3] -

Solvent: Acetonitrile (MeCN) or neat acid (if using

)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and an ice bath.

-

Dissolution:

-

Method A (High Purity): Dissolve 2,4-difluorobenzoic acid (10 g, 63.2 mmol) in MeCN (50 mL). Add TfOH (5-10 mol%) or TFA.

-

Method B (Scale-up): Suspend 2,4-difluorobenzoic acid in conc.

(5 volumes) at 0°C.

-

-

Iodination: Add NIS (15.6 g, 69.5 mmol) portion-wise over 15 minutes, maintaining temperature < 5°C.

-

Note: The reaction mixture may darken due to trace iodine liberation.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours. Monitor conversion by HPLC or TLC (mobile phase 1:1 Hexane/EtOAc).

-

Quench: Pour the reaction mixture into ice-water (200 mL). Add saturated aqueous sodium thiosulfate (

) solution dropwise until the iodine color dissipates (yellow/brown -

Isolation: Filter the white solid precipitate. Wash with cold water (3 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Expected Yield: 90–95%

-

Appearance: White to off-white solid.

-

QC Check: Melting Point 164–168°C [1].

-

Protocol B: Acyl Chloride Formation

Objective: Conversion to 2,4-difluoro-5-iodobenzoyl chloride.

Safety Alert: Thionyl chloride releases

Reagents:

-

2,4-Difluoro-5-iodobenzoic acid (from Protocol A)

-

Thionyl Chloride (

) (5–10 equiv, acts as solvent) -

N,N-Dimethylformamide (DMF) (Catalytic, 2–3 drops)

Procedure:

-

Setup: Place the dried acid intermediate (10 g) into a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2) or

line. -

Addition: Add

(25 mL) carefully. Add catalytic DMF (0.1 mL). -

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Visual Cue: The solid acid will dissolve, and gas evolution (

) will cease upon completion.

-

-

Workup: Cool the mixture to RT.

-

Purification:

-

Evaporate excess

under reduced pressure (rotary evaporator) at 50°C. -

Azeotrope: Add dry toluene (20 mL) and re-evaporate to remove trace thionyl chloride.

-

-

Product Isolation: The residue is the crude acid chloride (yellowish oil or low-melting solid). For high-purity applications, it can be vacuum distilled, though it is often used directly in the next coupling step.

Analytical Specifications

| Parameter | Specification | Notes |

| Intermediate Identity | 2,4-Difluoro-5-iodobenzoic acid | CAS: 161531-51-7 |

| Intermediate MP | 164 – 168 °C | Literature value [1] |

| Intermediate | Characteristic downfield shift of H-6 due to Iodine | |

| Target Identity | 2,4-Difluoro-5-iodobenzoyl chloride | Reactive Intermediate |

| Target Physical State | Yellowish Oil / Low-melting Solid | Hydrolyzes rapidly in moist air |

| Storage | < -20°C, under Argon/Nitrogen | Extremely moisture sensitive |

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[6] Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Halides.[5] Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (1939).[7] m-Iodobenzoic Acid.[7] Org. Synth. 19, 57. (Reference for general iodination methodology). [Link]

Sources

Acylation conditions using 2,4-Difluoro-5-iodobenzoyl chloride

Application Note: Optimized Acylation Strategies utilizing 2,4-Difluoro-5-iodobenzoyl chloride in Medicinal Chemistry

Executive Summary & Strategic Importance

2,4-Difluoro-5-iodobenzoyl chloride is a high-value electrophilic building block, primarily employed in the synthesis of Type II Kinase Inhibitors (targeting c-Met, MEK, and VEGFR pathways). Its structural uniqueness lies in its trisubstituted benzene core:

-

Acyl Chloride: Provides a highly reactive handle for amide or ester formation.

-

2,4-Difluoro Motif: Modulates metabolic stability and lipophilicity while electronically activating the ring.

-

5-Iodo Substituent: Serves as a critical "molecular hook" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing modular scaffold elaboration after the core skeleton is established.

This guide details the optimal conditions for acylation, specifically addressing the challenges of chemoselectivity (avoiding defluorination) and moisture sensitivity.

Chemical Properties & Handling

-

Appearance: Off-white to pale yellow solid/semi-solid (low melting point).

-

Reactivity Profile:

-

Primary: Nucleophilic Acyl Substitution (Acylation).[1]

-

Secondary Risk: Nucleophilic Aromatic Substitution (

). The fluorine atoms (especially at C2 and C4) are activated by the electron-withdrawing carbonyl. High temperatures or strong bases can lead to unwanted displacement of fluorine. -

Stability: Moisture sensitive.[1] Rapidly hydrolyzes to 2,4-difluoro-5-iodobenzoic acid upon exposure to ambient humidity.

-

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Core Protocol: Chemoselective Amide Coupling

The following protocol is optimized to favor N-acylation over competitive hydrolysis or

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Amine Substrate | 1.0 | Nucleophile | Aniline or Aliphatic Amine |

| 2,4-Difluoro-5-iodobenzoyl chloride | 1.1 | Electrophile | Slight excess ensures conversion |

| DIPEA (Hünig's Base) | 1.5 | Acid Scavenger | Non-nucleophilic base preferred |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous; THF if solubility is poor |

Experimental Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the Amine Substrate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Temperature Control (Critical): Cool the solution to 0°C using an ice bath.

-

Rationale: Lower temperature kinetically favors the reaction with the highly reactive acyl chloride (

) while suppressing the attack on the aryl fluorines (

-

-

Addition: Dissolve 2,4-Difluoro-5-iodobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS.[2] Look for the mass shift:

.

-

-

Quench & Workup:

Visualization: Reaction Logic & Selectivity

Caption: Kinetic control at 0°C favors acylation (Green path). Elevated temperatures risk SNAr side reactions (Red path) due to the electron-deficient ring.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or old reagent | Use freshly distilled DCM/THF. Verify acid chloride quality (should not be white powder; if acid formed, use coupling agents like HATU with the parent acid instead). |

| "Double" Addition (+266 mass) | Amine is too nucleophilic | Reduce acid chloride equivalents to 1.0. Add dropwise strictly at 0°C. |

| Loss of Fluorine (M-19) | Stop heating. Ensure base is not in large excess. Switch from inorganic bases ( | |

| Incomplete Reaction | Steric hindrance | If the amine is bulky, switch solvent to THF and allow reaction to run overnight, but do not heat above 35°C. |

Downstream Utility: The "Iodine Handle"

The strategic value of using 2,4-difluoro-5-iodobenzoyl chloride is the ability to perform cross-coupling reactions after the amide bond is formed.

Workflow Example: Synthesis of Biaryl Kinase Inhibitor

-

Step 2: Suzuki-Miyaura Coupling.

Caption: Sequential synthesis workflow. The iodine atom remains intact during acylation to serve as the coupling site in Step 2.

References

-

MDPI. (2024). Synthesis and Crystal Structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1775. Retrieved from [Link][5][6][10]

-

Google Patents. (2016). Preparation method of 2,4-dichloro-5-fluorobenzoyl chloride (CN107118096B).[5][9] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chinareagent.com.cn [chinareagent.com.cn]

- 5. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 7. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 8. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 9. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,4-Difluoro-5-iodobenzoyl chloride as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the effective utilization of 2,4-Difluoro-5-iodobenzoyl chloride as a strategic intermediate in pharmaceutical synthesis. This document delves into the reactivity, applications, and detailed protocols for its use, emphasizing the rationale behind experimental choices to empower researchers in drug discovery and development.

Introduction: A Multifaceted Building Block in Medicinal Chemistry

2,4-Difluoro-5-iodobenzoyl chloride (CAS No: 1131640-48-6) is a highly functionalized aromatic acyl chloride that has emerged as a valuable building block in medicinal chemistry.[1] Its utility is derived from a unique combination of reactive sites: a reactive acyl chloride for amide bond formation, two electron-withdrawing fluorine atoms that can enhance biological activity and metabolic stability, and an iodine atom that serves as a versatile handle for carbon-carbon bond-forming cross-coupling reactions.[2][3]

The strategic placement of these functionalities allows for a modular and convergent approach to the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The fluorine atoms can modulate the pKa of adjacent functional groups and improve pharmacokinetic properties, while the iodo-substituent provides a site for late-stage diversification of the molecular scaffold.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1131640-48-6 | [1] |

| Molecular Formula | C₇H₂ClF₂IO | |

| Molecular Weight | 306.44 g/mol | |

| Appearance | Off-white to light yellow solid | Supplier Data |

Core Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 2,4-difluoro-5-iodophenyl moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. This structural motif is particularly prevalent in inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4][5][6][7][8] 2,4-Difluoro-5-iodobenzoyl chloride serves as a critical starting material for the introduction of this pharmacophore.

A primary application involves the synthesis of N-substituted-2,4-difluoro-5-iodobenzamides, which are themselves valuable intermediates for further elaboration. For instance, the synthesis of N-cyclopropyl-2,4-difluoro-5-iodobenzamide is a key step towards the synthesis of potent VEGFR-2 inhibitors like BMS-605541.[2][3]

Caption: Synthetic utility of 2,4-Difluoro-5-iodobenzoyl chloride.

Experimental Protocols: A Step-by-Step Guide

3.1. Safety Precautions

2,4-Difluoro-5-iodobenzoyl chloride is a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

3.2. Protocol 1: Synthesis of N-Cyclopropyl-2,4-difluoro-5-iodobenzamide

This protocol details the amidation of 2,4-Difluoro-5-iodobenzoyl chloride with cyclopropylamine. The acyl chloride is highly reactive, and the reaction proceeds readily under standard Schotten-Baumann conditions.[9] The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.

Materials:

-

2,4-Difluoro-5-iodobenzoyl chloride

-

Cyclopropylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq).

-

Dissolve the acyl chloride in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-2,4-difluoro-5-iodobenzamide.

Expected Characterization Data for N-Cyclopropyl-2,4-difluoro-5-iodobenzamide:

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ ~8.2 (m, 1H), ~7.6 (m, 1H), ~6.5 (br s, 1H), ~2.9 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ ~162, ~159 (dd), ~156 (dd), ~125 (d), ~118 (dd), ~85 (d), ~23, ~7 ppm |

| MS (ESI) | m/z [M+H]⁺ expected for C₁₀H₈F₂INO: 326.0 |

graph "Amidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];subgraph "cluster_0" { label = "Reaction Setup"; bgcolor="#E8F0FE"; A [label="Dissolve 2,4-Difluoro-5-\niodobenzoyl chloride in DCM"]; B [label="Cool to 0°C"]; C [label="Prepare solution of\nCyclopropylamine and Et3N"]; A -> B; } subgraph "cluster_1" { label = "Reaction"; bgcolor="#E6F4EA"; D [label="Slowly add amine\nsolution to acyl chloride"]; E [label="Warm to RT and stir"]; F [label="Monitor by TLC/LC-MS"]; D -> E -> F; } subgraph "cluster_2" { label = "Workup & Purification"; bgcolor="#FEF7E0"; G [label="Quench with NaHCO3"]; H [label="Extract with DCM"]; I [label="Wash, Dry, Concentrate"]; J [label="Column Chromatography"]; G -> H -> I -> J; } B -> D; C -> D; F -> G; J -> K [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

}

Caption: Experimental workflow for the synthesis of N-cyclopropyl-2,4-difluoro-5-iodobenzamide.

3.3. Protocol 2: Suzuki-Miyaura Cross-Coupling of N-substituted-2,4-difluoro-5-iodobenzamide

The iodine atom on the benzamide intermediate provides a reactive handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a bi-aryl linkage.[4][10] This is a common strategy for accessing a wide range of kinase inhibitors. The reactivity order of halogens in Suzuki coupling is generally I > Br > Cl, making the selective coupling at the iodine position highly efficient.[11]

Materials:

-

N-substituted-2,4-difluoro-5-iodobenzamide (e.g., from Protocol 1)

-

Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a reaction vessel, add the N-substituted-2,4-difluoro-5-iodobenzamide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired bi-aryl product.

3.4. Protocol 3: Sonogashira Cross-Coupling of N-substituted-2,4-difluoro-5-iodobenzamide

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 5-position of the benzamide ring.[12][13] This reaction is catalyzed by a combination of palladium and copper salts and is tolerant of a wide range of functional groups.

Materials:

-

N-substituted-2,4-difluoro-5-iodobenzamide

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Solvent (e.g., THF, DMF, Toluene)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the N-substituted-2,4-difluoro-5-iodobenzamide (1.0 eq), palladium catalyst, and CuI.

-

Add the degassed solvent, followed by the terminal alkyne (1.2 eq) and the base (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the alkynyl-substituted benzamide.

Causality and Experimental Choices: A Deeper Dive

-

Choice of Base in Amidation: A non-nucleophilic organic base like triethylamine or DIPEA is preferred over inorganic bases to avoid competing reactions with the acyl chloride and to ensure good solubility in organic solvents.

-

Inert Atmosphere: While the amidation reaction itself is not particularly air-sensitive, using an inert atmosphere is good practice to prevent any moisture from hydrolyzing the highly reactive acyl chloride. For the palladium-catalyzed cross-coupling reactions, an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Choice for Cross-Coupling: The choice of solvent for Suzuki and Sonogashira reactions is critical. A mixture of an organic solvent (like dioxane or toluene) and water is often used for Suzuki couplings to dissolve both the organic substrates and the inorganic base. For Sonogashira couplings, aprotic polar solvents like THF or DMF are commonly used.

-

Catalyst Selection: The choice of palladium catalyst and ligands can significantly impact the efficiency of the cross-coupling reactions. For Suzuki couplings, catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates. For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is standard, although copper-free methods are also available.

Conclusion

2,4-Difluoro-5-iodobenzoyl chloride is a versatile and valuable intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its strategic combination of reactive sites allows for a modular and efficient approach to building molecular complexity. The protocols provided herein, grounded in established chemical principles, offer a reliable starting point for researchers to leverage the full potential of this important building block in their drug discovery endeavors. Careful attention to reaction conditions and safety precautions will ensure successful and reproducible results.

References

- Borzilleri, R. M., Bhide, R. S., Barrish, J. C., D'Arienzo, C. J., Derbin, G. M., Fargnoli, J., ... & Lombardo, L. J. (2006). Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766–3769.

- Yadav, V. K., & Sriram, M. (2005). A simple and efficient protocol for the synthesis of amides from carboxylic acids and amines using EDC/HOBt. Tetrahedron Letters, 46(43), 7439-7441.

- Hassan, A. S., Ammar, Y. A., Ali, M. M., & Mohamed, S. A. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation. Archiv der Pharmazie, 352(11-12), 1900089.

- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Din, M. M. G. (2022).

- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & El-Din, M. M. G. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1321.

-

Eureka | Patsnap. (2021, November 9). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

- Li, J., Dong, Z., Wang, X., Liu, Y., Zhang, Y., & Liu, Z. (2021). Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. RSC Medicinal Chemistry, 12(9), 1546-1558.

- El-Sayed, M. A. A., El-Bendary, E. R., & El-Kerdawy, A. M. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1149.

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.

-

Baylor Synthesis and Drug-Lead Discovery Laboratory. (n.d.). Publications and Patents. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. Retrieved from [Link]

- Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of medicinal chemistry, 49(13), 3766–3769.

- Chen, J., et al. (2024).

-

Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][14]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1354–1358.

- Svete, J., et al. (2010). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules (Basel, Switzerland), 15(3), 1854–1866.

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved from [Link]

-

Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

- Dolbier, W. R. (2010). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules (Basel, Switzerland), 15(12), 9348–9373.

-

Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved from [Link]

-

ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

qualitas1998.net. (n.d.). Heterogeneously catalyzed Suzuki–Miyaura conversion of broad scope. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Retrieved from [Link]

Sources

- 1. WO2023185468A1 - Compound used as kinase inhibitor and use thereof - Google Patents [patents.google.com]

- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Friedel-Crafts Acylation with 2,4-Difluoro-5-iodobenzoyl Chloride

Introduction: The Strategic Importance of 2,4-Difluoro-5-iodobenzoyl Chloride in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with high therapeutic potential is paramount. Aryl ketones are a foundational structural motif present in a vast array of pharmacologically active compounds. The Friedel-Crafts acylation stands as a powerful and classic method for the formation of these crucial C-C bonds.[1] This guide focuses on a highly functionalized and synthetically versatile acylating agent: 2,4-Difluoro-5-iodobenzoyl chloride.

The unique substitution pattern of this reagent—two electron-withdrawing fluorine atoms and a synthetically versatile iodine atom—makes it an exceptionally valuable building block.[2] The fluorine substituents can enhance metabolic stability and binding affinity of a drug molecule, while the iodine atom serves as a handle for further molecular elaboration through cross-coupling reactions.[3] This document provides a comprehensive overview of the application of 2,4-Difluoro-5-iodobenzoyl chloride in Friedel-Crafts acylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers and drug development professionals.

Mechanistic Insights: Navigating the Electronic and Steric Landscape

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[5] This acylium ion is then attacked by the electron-rich aromatic substrate.

The substituents on the 2,4-Difluoro-5-iodobenzoyl chloride play a significant role in its reactivity:

-

Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents exert a strong electron-withdrawing inductive effect (-I), which deactivates the acyl chloride towards electrophilic attack. This may necessitate more forcing reaction conditions or a more potent Lewis acid catalyst compared to simpler benzoyl chlorides.

-

Iodine Atom: The large atomic radius of iodine introduces considerable steric hindrance around the carbonyl group. This can influence the regioselectivity of the acylation, particularly with substituted aromatic substrates. While iodine is the least electronegative of the halogens, it also contributes to the overall deactivation of the aromatic ring of the acyl chloride through its inductive effect.[2] However, its true synthetic power lies in its ability to participate in a wide range of subsequent cross-coupling reactions, making it a strategic element in multi-step syntheses.[3]

Due to the deactivating nature of the acyl group, the resulting ketone product is less reactive than the starting aromatic substrate, which conveniently prevents polyacylation reactions.[4]

Figure 1: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following protocols are generalized for the Friedel-Crafts acylation of common electron-rich aromatic substrates with 2,4-Difluoro-5-iodobenzoyl chloride. Optimization may be required based on the specific substrate and desired scale.

Protocol 1: Acylation of Anisole

This protocol describes the acylation of anisole, a highly activated aromatic ether, which is expected to yield predominantly the para-substituted product due to steric hindrance from the methoxy group and the bulky acylating agent.

Materials:

-

2,4-Difluoro-5-iodobenzoyl chloride (1.0 eq)

-

Anisole (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-